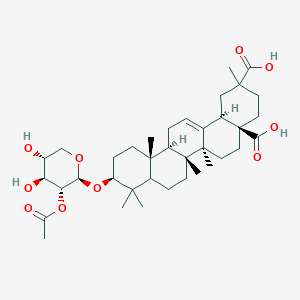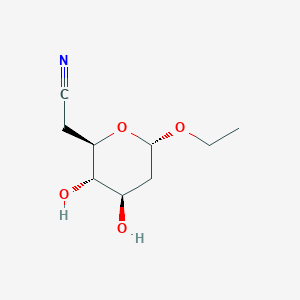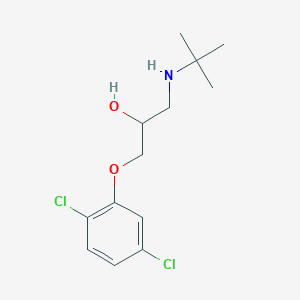
17-表甲基睾酮
描述
17-Epimethyltestosterone is a synthetic hormone used for androgen replacement therapy and as an hormonal antineoplastic agent .
Synthesis Analysis
The synthesis of 17-Epimethyltestosterone involves a semi-targeted approach including the synthesis of reference compounds. Two diastereomeric substances, viz. 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog, were identified following an administration of methyltestosterone .Molecular Structure Analysis
The molecular formula of 17-Epimethyltestosterone is C20H30O2 . The IUPAC name is (8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .Chemical Reactions Analysis
New metabolites of 17-Epimethyltestosterone have been detected in HepG2 cell in vitro metabolic model and in human urine. Their detection was accomplished through targeted gas chromatography– (tandem) mass spectrometry analysis that has been based on microscale synthesized standards .Physical And Chemical Properties Analysis
The molecular weight of 17-Epimethyltestosterone is 302.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用
Metabolism and Lipid Regulation
Research has highlighted the influence of 17-Epimethyltestosterone on lipid metabolism. It may affect lipid profiles, cholesterol levels, and triglyceride synthesis. Understanding these metabolic pathways could have implications for cardiovascular health and lipid-related disorders.
作用机制
Target of Action
17-Epimethyltestosterone, a derivative of the anabolic androgenic steroid 17α-methyltestosterone, primarily targets androgen receptors . These receptors play a crucial role in the development of male sexual characteristics and the maintenance of muscle mass and strength.
Mode of Action
17-Epimethyltestosterone binds to androgen receptors, triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the promotion of muscle growth and the development of male secondary sexual characteristics .
Biochemical Pathways
The metabolism of 17-Epimethyltestosterone involves several biochemical pathways. The main metabolic pathways include 17-oxidation, A-ring reduction, and 3-reduction . These pathways generate various metabolites, some of which have been detected in human urine .
Pharmacokinetics
The pharmacokinetics of 17-Epimethyltestosterone, like other anabolic steroids, involves absorption, distribution, metabolism, and excretion (ADME) Anabolic steroids are typically well-absorbed and widely distributed in the body. They undergo extensive metabolism in the liver, and the metabolites are excreted in urine .
Result of Action
The binding of 17-Epimethyltestosterone to androgen receptors leads to muscle growth and the development of male secondary sexual characteristics . Misuse can lead to adverse effects, including hormonal imbalances and health risks .
Action Environment
The action, efficacy, and stability of 17-Epimethyltestosterone can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances in the body, and external factors such as temperature and pH . .
属性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKMFJBGXUYNAG-MPRNQXESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427652 | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Epimethyltestosterone | |
CAS RN |
2607-14-9 | |
| Record name | 17α-Hydroxy-17-methylandrost-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Epimethyltestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC1OEQ1K | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-EPIMETHYLTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 17-Epimethyltestosterone in the context of methandienone use?
A: 17-Epimethyltestosterone serves as a crucial biomarker for detecting methandienone misuse. [] The research paper "The use of 17-epimethyltestosterone radioimmunoassay in following excretion of methandienone metabolites in urine" [] focuses on developing and validating a radioimmunoassay (RIA) method to detect 17-Epimethyltestosterone in urine. This method allows researchers and clinicians to monitor the excretion of methandienone metabolites, providing evidence of its use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
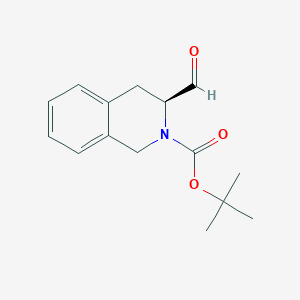

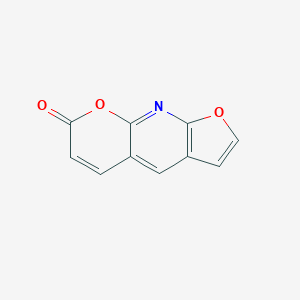
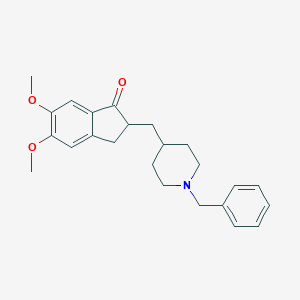
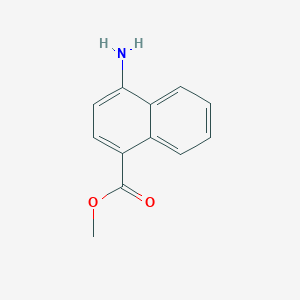
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
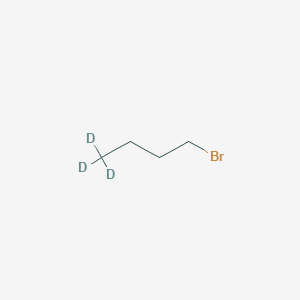

![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
